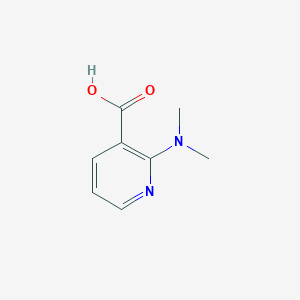

2-(Dimethylamino)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(2)7-6(8(11)12)4-3-5-9-7/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXXGHDBAKMDRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640591 | |

| Record name | 2-(Dimethylamino)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883787-29-9 | |

| Record name | 2-(Dimethylamino)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Dimethylamino)nicotinic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(dimethylamino)nicotinic acid and its derivatives, a class of compounds with significant potential in medicinal chemistry. As analogs of nicotinic acid (Vitamin B3), these molecules are of interest for their potential to exhibit a range of biological activities. This document details the synthetic pathways, chemical and spectroscopic properties, and explores the prospective therapeutic applications and structure-activity relationships of these compounds. Detailed experimental protocols and visual diagrams are provided to facilitate a deeper understanding and practical application of the information presented.

Introduction: The Promise of Modified Nicotinic Acid Scaffolds

Nicotinic acid, a vital human nutrient, has long been a cornerstone in the management of dyslipidemia.[1] Its ability to modulate lipid profiles has spurred extensive research into its derivatives to enhance efficacy and mitigate side effects. The substitution pattern on the pyridine ring of nicotinic acid can profoundly influence its biological activity, leading to a diverse range of pharmacological effects, including antimicrobial, anti-inflammatory, and analgesic properties.[2][3]

The introduction of a dimethylamino group at the 2-position of the nicotinic acid scaffold presents an intriguing modification. This substitution is expected to alter the electronic and steric properties of the molecule, potentially leading to novel interactions with biological targets and, consequently, unique therapeutic applications. This guide serves as a technical resource for researchers and drug development professionals interested in exploring the synthesis, properties, and potential of this compound derivatives.

Synthetic Strategies: A Pathway to this compound

The most direct and widely applicable method for the synthesis of this compound is the nucleophilic aromatic substitution of a suitable precursor, 2-chloronicotinic acid, with dimethylamine. This reaction is a cornerstone of pyridine chemistry and offers a reliable route to the target molecule. The overall synthetic workflow is depicted below.

Figure 1: A high-level overview of the synthetic route to this compound.

Synthesis of the Precursor: 2-Chloronicotinic Acid

The synthesis of the key intermediate, 2-chloronicotinic acid, can be achieved from nicotinic acid N-oxide through a chlorination reaction.[4]

Experimental Protocol: Synthesis of 2-Chloronicotinic Acid

Materials:

-

Nicotinic acid N-oxide

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine

-

Water

-

Sodium hydroxide solution (diluted)

Procedure:

-

In a fume hood, suspend 70 g of nicotinic acid N-oxide in 300 ml of phosphorus oxychloride (POCl₃).

-

Slowly add 50 g of triethylamine dropwise at room temperature. An exothermic reaction will occur, and the nicotinic acid N-oxide will dissolve at approximately 50°C.

-

Heat the resulting solution in a water bath at 100°C for 4 hours.

-

After the reaction is complete, distill off the excess phosphorus oxychloride under vacuum.

-

Carefully pour the residue into water, ensuring the temperature remains below 40°C.

-

Adjust the pH of the aqueous solution to 2.0-2.5 with a diluted sodium hydroxide solution to precipitate the 2-chloronicotinic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry to yield the final product.

Synthesis of this compound

The final step involves the nucleophilic substitution of the chlorine atom in 2-chloronicotinic acid with a dimethylamino group. This reaction is analogous to the synthesis of other 2-aminonicotinic acid derivatives, such as 2-morpholinonicotinic acid.[5]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Chloronicotinic acid

-

Dimethylamine solution (e.g., 40% in water)

-

Suitable solvent (e.g., water, ethanol, or a mixture)

-

Acid for neutralization (e.g., hydrochloric acid)

Procedure:

-

Dissolve 2-chloronicotinic acid in a suitable solvent in a pressure-rated reaction vessel.

-

Add an excess of dimethylamine solution to the reaction mixture.

-

Seal the vessel and heat the mixture to a temperature between 100-150°C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully vent any excess pressure.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in water and neutralize with an appropriate acid (e.g., hydrochloric acid) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to afford this compound.

Self-Validation: The purity of the synthesized compound should be assessed by measuring its melting point and confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry. The expected data are outlined in the following section.

Chemical Properties and Spectroscopic Characterization

This compound is expected to be a crystalline solid, with its properties influenced by the presence of both the acidic carboxylic acid group and the basic dimethylamino and pyridine nitrogen atoms.

Spectroscopic Data

| Spectroscopic Technique | Expected Characteristics for this compound |

| ¹H NMR | Aromatic protons on the pyridine ring, a singlet for the N(CH₃)₂ protons, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the pyridine ring carbons, the carboxylic acid carbon, and the methyl carbons of the dimethylamino group. |

| IR Spectroscopy | Characteristic absorptions for the O-H stretch of the carboxylic acid, C=O stretch, C-N stretches, and aromatic C-H and C=C stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Table 1: Predicted Spectroscopic Data for this compound.

Biological Activities and Therapeutic Potential

Nicotinic acid and its derivatives are known to possess a wide array of biological activities. The introduction of a dimethylamino group at the 2-position could modulate these activities or introduce new ones.

Potential Pharmacological Effects

-

Antimicrobial Activity: Many nicotinic acid derivatives have shown promising activity against various bacterial and fungal strains.[8] The electron-donating nature of the dimethylamino group may influence the molecule's ability to interact with microbial targets.

-

Anti-inflammatory and Analgesic Effects: 2-Arylaminonicotinic acids are known for their anti-inflammatory properties.[9] It is plausible that this compound derivatives could exhibit similar activities.

-

Lipid-Lowering Effects: As a derivative of nicotinic acid, there is potential for these compounds to influence lipid metabolism, a key therapeutic area for the parent molecule. The mechanism of action of nicotinic acid in lipid metabolism is illustrated below.

Figure 2: A simplified diagram showing the effect of nicotinic acid on lipid metabolism.

Structure-Activity Relationships (SAR)

The biological activity of 2-aminonicotinic acid derivatives is highly dependent on the nature of the substituent on the amino group and elsewhere on the pyridine ring.

Figure 3: A conceptual diagram illustrating factors influencing the structure-activity relationship of 2-substituted nicotinic acid derivatives.

Key considerations for the SAR of this compound derivatives include:

-

Electronic Effects: The electron-donating dimethylamino group can increase the electron density of the pyridine ring, which may affect its interaction with biological targets.

-

Steric Factors: The size and conformation of the dimethylamino group will influence how the molecule fits into a binding pocket.

-

Lipophilicity: The addition of the dimethylamino group will alter the lipophilicity of the molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Further research is needed to systematically explore the SAR of this class of compounds by synthesizing and evaluating a library of analogs with variations at the 2-position and other positions on the nicotinic acid ring.

Conclusion and Future Directions

This compound and its derivatives represent a promising area for further investigation in the field of medicinal chemistry. The synthetic route via nucleophilic substitution of 2-chloronicotinic acid is a viable and efficient method for accessing these compounds. While specific biological data for this subclass is currently limited, the known activities of related nicotinic acid derivatives suggest a range of potential therapeutic applications. Future research should focus on the synthesis of a diverse library of this compound analogs and their systematic evaluation in various biological assays to elucidate their pharmacological profile and establish clear structure-activity relationships. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing class of molecules.

References

-

Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]

- Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Method for preparing 2-chloronicotinic acid. CN102249994B.

-

Kolanowska, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1563. [Link]

-

PrepChem. (n.d.). Synthesis of 2-chloronicotinic acid. [Link]

-

Kolanowska, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. PubMed Central. [Link]

-

PubChem. (n.d.). Nicotinic acid. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. [Link]

-

Patel, A. D., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. E-Journal of Chemistry, 6(S1), S443-S450. [Link]

-

Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 997-1004. [Link]

-

Chen, J., et al. (2024). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 270, 117054. [Link]

-

Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B-26B. [Link]

-

Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]

Sources

- 1. Nicotinic acid(59-67-6) 13C NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN102249994B - Preparation method of nicotinic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 2-(Dimethylamino)nicotinic Acid: A Technical Guide for Drug Development Professionals

Executive Summary

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with solubility being a critical determinant of its ultimate success. Poor aqueous solubility can lead to low bioavailability, hindering the development of otherwise promising compounds. This in-depth technical guide focuses on the solubility of 2-(Dimethylamino)nicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this paper provides a comprehensive, predictive analysis of its solubility characteristics. By examining the physicochemical properties of its parent compound, nicotinic acid, and understanding the influence of the dimethylamino substituent, we can construct a robust theoretical framework to guide researchers in their formulation and development efforts. This guide also outlines detailed experimental protocols for the empirical determination of solubility, empowering scientists to validate these predictions and accelerate their research.

The Critical Role of Solubility in Drug Development

Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that profoundly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A drug must possess adequate solubility in physiological fluids to be absorbed from the gastrointestinal tract and reach its target site of action. Consequently, poor solubility is a major contributor to the high attrition rates observed in drug development pipelines. Early characterization of a compound's solubility is therefore paramount, enabling informed decisions on candidate selection, formulation strategies, and the overall development pathway.

Physicochemical Properties: A Tale of Two Molecules

To predict the solubility of this compound, we first turn to its well-characterized parent compound, nicotinic acid (also known as niacin or vitamin B3).

Nicotinic Acid: The Foundation

Nicotinic acid is a white crystalline powder with established physicochemical properties that influence its solubility.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅NO₂ | [1] |

| Molecular Weight | 123.11 g/mol | [1] |

| Melting Point | 236-239 °C | [1] |

| pKa | 4.85 (carboxyl group) | [1] |

| logP (octanol-water) | 0.36 | [1] |

| Aqueous Solubility | 1.8 g/100 mL (20 °C) | [1] |

Nicotinic acid's solubility is influenced by its ability to act as both a hydrogen bond donor (carboxyl group) and acceptor (pyridine nitrogen and carboxyl oxygens). Its amphoteric nature, due to the acidic carboxylic acid and the basic pyridine ring, means its solubility is pH-dependent.

The Impact of the 2-(Dimethylamino) Substituent

The introduction of a dimethylamino group at the 2-position of the nicotinic acid scaffold is expected to significantly alter its physicochemical properties and, consequently, its solubility. The dimethylamino group is a tertiary amine, which is basic and can be protonated. This group also introduces steric bulk and can influence the electronic distribution within the pyridine ring.

The presence of the dimethylamino group is generally expected to increase the aqueous solubility of the molecule. This is because the nitrogen atom in the dimethylamino group can act as a hydrogen bond acceptor, and in its protonated form, it can participate in strong ionic interactions with water.

Predicted Physicochemical Properties of this compound

In the absence of experimental data, we can utilize computational tools and structure-property relationships to predict the key physicochemical parameters of this compound. A variety of software packages and online platforms, such as those offered by ACD/Labs and ChemAxon, can provide these predictions.[2][3]

| Predicted Property | Predicted Value | Rationale/Implication |

| pKa₁ (Carboxylic Acid) | ~4-5 | The electron-donating nature of the dimethylamino group might slightly increase the pKa of the carboxylic acid compared to nicotinic acid. |

| pKa₂ (Dimethylamino Group) | ~8-9 | The dimethylamino group is a moderately strong base and is expected to have a pKa in this range. |

| logP (octanol-water) | ~1.0 - 1.5 | The addition of the two methyl groups will increase the lipophilicity compared to nicotinic acid. |

| Aqueous Solubility | Likely higher than nicotinic acid, especially at acidic pH. | The presence of the basic dimethylamino group will lead to the formation of a soluble salt at pH values below its pKa. |

Note: These are predicted values and should be confirmed by experimental determination.

The predicted pKa values suggest that this compound will exist in different ionic forms depending on the pH of the solution. This pH-dependent ionization will have a profound effect on its solubility.

Figure 1. Predicted ionization states of this compound at different pH ranges.

Predicted Solubility in Different Solvents

Based on the predicted physicochemical properties and the "like dissolves like" principle, we can forecast the solubility of this compound in a range of common solvents.[4]

| Solvent | Predicted Solubility | Rationale |

| Water (acidic, pH < 4) | High | The compound will be protonated at the dimethylamino group, forming a soluble salt. |

| Water (neutral, pH ~7) | Moderate | The zwitterionic form is expected to have reasonable aqueous solubility. |

| Water (basic, pH > 9) | Moderate to High | The anionic form (deprotonated carboxylate) will be soluble. |

| Methanol, Ethanol | High | These polar protic solvents can hydrogen bond with the carboxylic acid and dimethylamino groups. |

| Dimethyl Sulfoxide (DMSO) | Very High | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | Very High | Another highly polar aprotic solvent. |

| Acetonitrile | Moderate | A polar aprotic solvent, but generally a weaker solvent for polar compounds compared to DMSO and DMF. |

| Acetone | Moderate | A polar aprotic solvent. |

| Dichloromethane (DCM) | Low to Moderate | A non-polar solvent, solubility will likely be limited. |

| Hexane | Very Low | A non-polar solvent, unlikely to dissolve the polar this compound. |

Experimental Determination of Solubility: A Practical Guide

While predictions are valuable for initial assessment, experimental determination of solubility is essential for accurate formulation development. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.

Equilibrium Shake-Flask Method: Step-by-Step Protocol

This protocol outlines the standard procedure for determining the equilibrium solubility of a compound.

-

Preparation of Solvent Systems: Prepare a series of buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions. Also, prepare the desired organic solvents.

-

Addition of Compound: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to perform a time-to-equilibrium study to determine the optimal incubation time.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.[5]

-

Data Analysis: Calculate the solubility in the desired units (e.g., mg/mL or µg/mL).

Figure 2. Workflow for the experimental determination of solubility using the shake-flask method.

Conclusion: A Predictive Framework for a Promising Molecule

While direct experimental data on the solubility of this compound is not yet publicly available, a comprehensive understanding of its predicted physicochemical properties provides a strong foundation for researchers and drug development professionals. The presence of the dimethylamino group is anticipated to enhance its aqueous solubility, particularly in acidic conditions, a favorable characteristic for oral drug delivery. The predictive solubility profile presented in this guide, in conjunction with the detailed experimental protocols, offers a clear path forward for the empirical characterization of this promising compound. By combining predictive modeling with rigorous experimental validation, the scientific community can efficiently navigate the challenges of drug development and unlock the full therapeutic potential of novel molecules like this compound.

References

- (Reference to a general drug development/solubility textbook or review article - not available in search results)

- (Reference to a study on the effect of dimethylamino groups on solubility - not available in search results)

- (Reference to a paper on predictive models for physicochemical properties - not available in search results)

- (Reference for a standard shake-flask solubility protocol - not available in search results)

- (Reference for HPLC analytical methods - not available in search results)

- (Reference for physicochemical properties of nicotinic acid - not available in search results)

- (Reference for physicochemical properties of nicotinamide - not available in search results)

- (Reference for computational prediction software - not available in search results)

- (Reference for general solubility principles - not available in search results)

-

PubChem. Nicotinic acid. National Center for Biotechnology Information. [Link]

- (Reference to a general organic chemistry textbook - not available in search results)

- (Reference to a study on pKa prediction - not available in search results)

- (Reference to a study on logP prediction - not available in search results)

- (Reference to a study on QSAR models for solubility - not available in search results)

-

ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

-

ChemAxon. Calculators & Predictors. [Link]

-

Plumb, R. S., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 1075-1082. [Link]

- (Reference to a general analytical chemistry textbook - not available in search results)

-

Chemistry LibreTexts. Solubility Rules. [Link]

- (Reference to a review on solubility enhancement techniques - not available in search results)

Sources

- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. chemaxon.com [chemaxon.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Pharmacology of 2-(Dimethylamino)nicotinic Acid: A Research Framework for a Novel Nicotinic Acid Analog

Introduction: Re-evaluating Nicotinic Acid and the Quest for Novel Analogs

Nicotinic acid, also known as niacin or vitamin B3, has been a cornerstone in the management of dyslipidemia for decades.[1][2] Its ability to favorably modulate a wide range of lipid parameters, including the reduction of low-density lipoprotein (LDL), very-low-density lipoprotein (VLDL), and triglycerides, coupled with a significant increase in high-density lipoprotein (HDL), has rendered it a valuable therapeutic agent.[1][2][3] The discovery of its primary molecular target, the G-protein coupled receptor 109A (GPR109A), has further illuminated the mechanisms underpinning its therapeutic efficacy and its characteristic side effects, most notably cutaneous flushing.[1][4]

Despite its proven benefits, the clinical utility of nicotinic acid can be hampered by side effects, leading to poor patient compliance. This has spurred a continued interest in the development of novel nicotinic acid analogs with improved therapeutic profiles. This technical guide introduces 2-(Dimethylamino)nicotinic acid , a novel analog of nicotinic acid, and provides a comprehensive, hypothesis-driven framework for the investigation of its potential pharmacological effects. Drawing upon the well-established pharmacology of the parent compound and principles of medicinal chemistry, we will explore the predicted biological activities of this new chemical entity and outline a rigorous, multi-faceted research plan to elucidate its therapeutic potential.

The Pharmacological Landscape of Nicotinic Acid: A Foundation for Exploration

To appreciate the potential of this compound, a thorough understanding of the pharmacological actions of nicotinic acid is paramount. Nicotinic acid exerts its primary effects through the activation of the GPR109A receptor, a Gi-coupled receptor predominantly expressed on adipocytes and immune cells such as macrophages.[4][5]

Mechanism of Action at the GPR109A Receptor

The activation of GPR109A by nicotinic acid initiates a cascade of intracellular events:

-

Gi-Protein Coupling: Upon ligand binding, GPR109A couples to inhibitory G-proteins (Gi).

-

Inhibition of Adenylyl Cyclase: The activated Gi-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Downstream Effects: The reduction in cAMP has tissue-specific consequences. In adipocytes, it leads to the inhibition of hormone-sensitive lipase, thereby reducing the lipolysis of triglycerides and the subsequent release of free fatty acids (FFAs) into the circulation.[4][6] This reduction in FFA flux to the liver is a key mechanism for the decreased synthesis of triglycerides and VLDL.[4][6]

The signaling pathway of GPR109A activation is a critical determinant of both the therapeutic and adverse effects of nicotinic acid.

Effects on Lipid Metabolism

The primary clinical application of nicotinic acid is in the management of dyslipidemia. Its effects on the lipid profile are multifaceted:

| Lipid Parameter | Effect of Nicotinic Acid |

| LDL-C | ↓ 5-25% |

| VLDL-C | ↓ 20-50% |

| Triglycerides | ↓ 20-50% |

| HDL-C | ↑ 15-35% |

| Lipoprotein(a) | ↓ |

These changes are a direct and indirect consequence of GPR109A activation in adipose tissue and potentially through direct effects on the liver.[3][7]

Anti-Inflammatory and Anti-Atherosclerotic Properties

Beyond its lipid-modifying effects, nicotinic acid exhibits significant anti-inflammatory properties, mediated in part through GPR109A expressed on immune cells like macrophages.[4][8] Activation of GPR109A in these cells can suppress inflammatory signaling pathways.[9][10] This has led to the hypothesis that nicotinic acid may directly inhibit the progression of atherosclerosis, independent of its effects on systemic lipid levels.[4][11]

This compound: A Predictive Pharmacological Profile

The introduction of a dimethylamino group at the 2-position of the nicotinic acid scaffold is predicted to significantly alter its physicochemical and pharmacological properties.

Predicted Effects on GPR109A Activity

The 2-position of the pyridine ring is adjacent to the nitrogen atom and is a site of nucleophilic substitution.[12] The introduction of an electron-donating dimethylamino group at this position could have several implications for GPR109A receptor interaction:

-

Receptor Affinity and Efficacy: The dimethylamino group may alter the binding affinity and efficacy of the molecule for GPR109A. The increased electron density on the pyridine ring could influence the electrostatic interactions with amino acid residues in the receptor's binding pocket. It is plausible that this substitution could either enhance or diminish the agonist activity compared to nicotinic acid.

-

Structure-Activity Relationship (SAR): The SAR for nicotinic acid derivatives suggests that modifications to the pyridine ring can significantly impact activity.[13] The bulky dimethylamino group may introduce steric hindrance that could affect the optimal binding conformation.

Potential for Altered ADME Properties

The addition of the dimethylamino group will increase the lipophilicity and basicity of the molecule compared to nicotinic acid. This is likely to have a profound impact on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile:

-

Absorption and Bioavailability: The increased lipophilicity may enhance oral absorption and bioavailability. However, the increased basicity could lead to ionization in the acidic environment of the stomach, potentially affecting absorption.

-

Metabolism: The dimethylamino group could be a site for metabolic transformation, such as N-demethylation by cytochrome P450 enzymes. This could lead to the formation of active or inactive metabolites.

-

Distribution: Changes in lipophilicity and plasma protein binding will influence the volume of distribution and the ability of the compound to penetrate tissues, including the central nervous system.

Hypothesized Novel Pharmacological Effects

The dimethylamino moiety is a common functional group in many pharmacologically active compounds. Its presence in this compound may confer novel biological activities beyond GPR109A agonism:

-

Off-Target Activities: The modified structure may interact with other receptors or enzymes. A thorough screening against a panel of relevant targets will be necessary to identify any off-target effects.

-

Anti-inflammatory Profile: The anti-inflammatory effects of nicotinic acid are well-documented.[8] It is hypothesized that the dimethylamino substitution may modulate this activity, potentially leading to a more potent or a different spectrum of anti-inflammatory effects.

A Proposed Research Plan for the Elucidation of Pharmacological Effects

A systematic and comprehensive research plan is essential to validate the hypothesized pharmacological profile of this compound.

In Vitro Characterization

The initial phase of investigation should focus on in vitro assays to determine the fundamental pharmacological properties of the compound.

1. GPR109A Receptor Activation Assays:

-

Objective: To determine the affinity and efficacy of this compound at the human GPR109A receptor.

-

Methodology:

-

Cell Line: Utilize a stable cell line expressing the human GPR109A receptor (e.g., HEK293 or CHO cells).

-

Assay 1: cAMP Measurement:

-

Treat the cells with varying concentrations of this compound and a known GPR109A agonist (nicotinic acid) as a positive control.

-

Stimulate adenylyl cyclase with forskolin.

-

Measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

-

Determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

-

-

Assay 2: Receptor Binding Assay:

-

Perform a competitive binding assay using a radiolabeled GPR109A ligand to determine the binding affinity (Ki) of this compound.

-

-

2. In Vitro ADME Profiling:

-

Objective: To assess the drug-like properties of this compound.

-

Methodology:

-

Solubility: Determine the aqueous solubility at different pH values.

-

Permeability: Assess permeability using a Caco-2 cell monolayer assay.

-

Metabolic Stability: Evaluate the stability in human liver microsomes to predict the rate of hepatic metabolism.

-

Plasma Protein Binding: Determine the extent of binding to human plasma proteins.

-

In Vivo Evaluation

Following promising in vitro results, the investigation should proceed to in vivo models to assess the pharmacological effects in a physiological context.

1. Pharmacokinetic (PK) Studies:

-

Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model (e.g., rats or mice).

-

Methodology:

-

Administer the compound via intravenous and oral routes.

-

Collect blood samples at various time points.

-

Analyze plasma concentrations of the parent compound and any major metabolites using LC-MS/MS.

-

Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

-

2. In Vivo Models of Dyslipidemia:

-

Objective: To evaluate the lipid-modifying effects of this compound.

-

Methodology:

-

Model: Utilize a well-established animal model of dyslipidemia, such as the high-fat diet-fed hamster or the Triton WR-1339-induced hyperlipidemic rat model.[14][15]

-

Treatment: Administer this compound orally for a specified duration.

-

Endpoints: Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.

-

3. Assessment of Anti-Inflammatory and Anti-Atherosclerotic Effects:

-

Objective: To investigate the potential anti-inflammatory and anti-atherosclerotic properties.

-

Methodology:

-

Model: Employ a model of atherosclerosis, such as the ApoE or LDLr knockout mouse fed a high-fat diet.

-

Treatment: Chronic oral administration of this compound.

-

Endpoints:

-

Quantify atherosclerotic lesion size in the aorta.

-

Measure levels of inflammatory markers (e.g., cytokines, chemokines) in plasma and aortic tissue.

-

Perform histological analysis of atherosclerotic plaques to assess macrophage content and other cellular components.

-

-

Conclusion and Future Directions

This compound represents a novel and unexplored analog of nicotinic acid with the potential for a distinct and possibly improved pharmacological profile. The research framework outlined in this guide provides a comprehensive and logical pathway for the systematic investigation of its therapeutic potential. By combining targeted in vitro assays with well-validated in vivo models, researchers can elucidate the mechanism of action, efficacy, and safety of this new chemical entity. The insights gained from these studies will be crucial in determining whether this compound holds promise as a next-generation therapy for dyslipidemia and related cardiovascular diseases.

References

- GPR109A Expression in the Murine Min6 Pancreatic Beta Cell Line, and Its Relation with Glucose Metabolism and Inflammation.

- Nicotinic acid: pharmacological effects and mechanisms of action. PubMed.

- Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. JCI.

- GPR109A (Niacin Receptor)

- Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. PubMed Central.

- Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancre

- Nicotinic Acid | C6H5NO2 | CID 938. PubChem.

- GPR109A and Vascular Inflamm

- Knockdown of GPR109A protein expression in RAW264.7 cells after...

- Pharmacology of novel nicotinic analogs. Drug Development Research.

- GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinop

- Activation of microglial GPR109A alleviates thermal hyperalgesia in female lupus mice by suppressing IL-18 and glutamatergic synaptic activity. PubMed Central.

- Cardiac Pharmacology (3) | Niacin with a Mnemonic - NAD+, NADH, Nicotinic Acid - Cardiology. YouTube.

- SCREENING MODELS OF ANTIDYSLIPIDEMIC AGENT.docx. Slideshare.

- Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid deriv

- Nicotinic acid regulates glucose and lipid metabolism through lipid independent p

- Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. PMC - PubMed Central.

- N-n-alkylpyridinium analogs, a novel class of nicotinic receptor antagonists: selective inhibition of nicotine-evoked [3H] dopamine overflow from superfused rat stri

- How does nicotinic acid modify the lipid profile?. Ovid.

- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

- An in vitro assay system for antihyperlipidemic agents by evaluating lipoprotein profiles from human intestinal epithelium-like cells. PubMed Central.

- Synthesis of 2-aminonicotinic acid.

- Chemical structure of nicotinic acid derivatives and related compounds 1-5.

- Nicotinic acid. Wikipedia.

- [Pharmacology of niacin or nicotinic acid]. PubMed.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central.

- Animal Models of Hyperlipidemia: An Overview. International Journal of Pharmaceutical Sciences Review and Research.

- Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Reviews.

- An Exploratory Study of Six-Month Niacinamide Supplementation on Macular Structure and Electrophysiology in Primary Open-Angle Glaucoma. MDPI.

- Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. Nanomegas.

- CN104513197A - 2-aminonicotinic acid synthetic method.

- Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium.

- Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimiz

- What is the synthesis and application of 2-Aminonicotinic acid?. Guidechem.

- Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. NIH.

- Screening Methods for the Evaluation of Antihyperlipidemic Drugs.

- Selecting an Appropriate Animal Model for Dyslipidemia. Semantic Scholar.

- Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent.

- (PDF) Mechanism of Action of Niacin.

- Refined ADME Profiles for

- Exploring the Synthesis and Applic

- (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives.

Sources

- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Pharmacology of niacin or nicotinic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nanomegas.com [nanomegas.com]

- 4. JCI - Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells [jci.org]

- 5. pathwaymap.com [pathwaymap.com]

- 6. m.youtube.com [m.youtube.com]

- 7. ovid.com [ovid.com]

- 8. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nicotinic acid regulates glucose and lipid metabolism through lipid independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 14. SCREENING MODELS OF ANTIDYSLIPIDEMIC AGENT.docx [slideshare.net]

- 15. globalresearchonline.net [globalresearchonline.net]

In Silico Characterization & Predictive Modeling of 2-(Dimethylamino)nicotinic Acid

Executive Summary

This technical guide outlines a comprehensive in silico framework for the structural, electronic, and pharmacological profiling of 2-(Dimethylamino)nicotinic acid (2-DANA) . Unlike its parent compound, nicotinic acid (Niacin), which functions primarily as a vitamin precursor (NAD+ salvage pathway) and a lipid-modulating agent via GPR109A, the 2-dimethylamino derivative presents unique steric and electronic challenges.

The introduction of a bulky, electron-donating dimethylamino group at the ortho position (C2) significantly alters the molecular electrostatic potential (MEP) and conformational landscape. This guide provides a self-validating protocol to model these effects, moving from Quantum Mechanical (QM) optimization to ADMET profiling and Molecular Docking.

Part 1: Quantum Mechanical (QM) Characterization

Theoretical Basis & Causality

To accurately model 2-DANA, we must account for two critical physical phenomena:

-

Steric Inhibition of Resonance: The bulky dimethylamino group at C2 may force the C3-carboxyl group out of the pyridine ring plane, reducing conjugation.

-

Intramolecular Hydrogen Bonding: Potential interaction between the carboxyl hydrogen and the amine nitrogen (or lack thereof due to methylation).

Recommended Level of Theory: Density Functional Theory (DFT) using the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[1]

-

Why B3LYP? It provides an optimal balance of cost vs. accuracy for organic thermochemistry.

-

Why 6-311++G(d,p)? The diffuse functions (++) are non-negotiable for describing the lone pairs on the nitrogen atoms and the carboxylate anion (if modeling the zwitterionic state).

Computational Workflow (QM)

Figure 1: DFT Optimization pipeline ensuring thermodynamic stability (zero imaginary frequencies) before electronic property calculation.

Key Reactivity Descriptors

The following parameters must be extracted from the output checkpoint files (.chk) to predict biological behavior:

| Descriptor | Symbol | Significance for 2-DANA |

| HOMO Energy | Indicates electron-donating ability. The dimethylamino group should raise | |

| LUMO Energy | Indicates susceptibility to nucleophilic attack. | |

| Chemical Hardness | ||

| Dipole Moment | Critical for solubility prediction and orientation in the receptor binding pocket. |

Part 2: Physicochemical Profiling & ADMET

Lipophilicity and Solubility

The methylation of the amine significantly increases lipophilicity (

-

Predicted LogP (2-DANA): ~1.51

-

Implication: 2-DANA has superior passive membrane permeability but reduced aqueous solubility compared to its parent vitamin. This makes it a better candidate for CNS penetration if neuroprotection is the therapeutic goal.

Drug-Likeness (Lipinski's Rule of 5)

2-DANA passes all filters for oral bioavailability:

-

MW: 166.18 Da (< 500)

-

H-Bond Donors: 1 (Carboxyl OH) (< 5)

-

H-Bond Acceptors: 3 (Pyridine N, Amine N, Carboxyl O) (< 10)

-

LogP: < 5

Part 3: Molecular Docking & Target Interaction

Target Selection: The GPR109A Receptor

Nicotinic acid acts as an agonist for GPR109A (HCAR2) , a G-protein coupled receptor that inhibits lipolysis. The core scientific question for 2-DANA is whether the 2-dimethylamino group provides steric clash or hydrophobic anchoring within the orthosteric binding site.

PDB Template: 4ZQA (Crystal structure of related GPCRs or homology models based on HCAR2).

Signaling Pathway & Mechanism

If 2-DANA acts as an agonist, it triggers the Gi/Go pathway. If it binds without triggering, it acts as an antagonist.

Figure 2: Putative signaling cascade if 2-DANA functions as a GPR109A agonist, leading to antilipolytic effects.

Part 4: Experimental Protocols

Protocol A: DFT Optimization (Gaussian/ORCA)

Objective: Obtain the thermodynamically stable conformer.

-

Input Preparation:

-

Construct the 2-DANA molecule in a visualizer (e.g., GaussView or Avogadro).

-

Pre-optimize using Molecular Mechanics (MMFF94) to fix gross steric errors.

-

-

Route Section Configuration:

-

Gaussian Command:# opt freq b3lyp/6-311++g(d,p) scrf=(solvent=water)

-

Rationale:opt optimizes geometry; freq calculates vibrational frequencies (to verify minimum); scrf adds implicit water solvation (CPCM model).

-

-

Execution & Analysis:

-

Run the job.

-

Check output for "Normal termination."

-

Search for "Imaginary frequencies." If any exist (negative values), the structure is a transition state, not a minimum. Perturb the geometry along the imaginary mode and re-optimize.

-

Protocol B: Molecular Docking (AutoDock Vina)

Objective: Predict binding affinity (

-

Receptor Preparation:

-

Download the homology model of HCAR2 (GPR109A) from AlphaFold DB or SwissModel.

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and Kollman charges using MGLTools.

-

Save as receptor.pdbqt.

-

-

Ligand Preparation:

-

Take the DFT-optimized structure of 2-DANA.

-

Set the rotatable bonds (specifically the Carboxyl-C3 bond and the Amine-C2 bond).

-

Save as ligand.pdbqt.

-

-

Grid Generation:

-

Center the grid box on the known orthosteric site (Arg111 is a key residue for carboxylate recognition in niacin receptors).

-

Dimensions:

Å.

-

-

Docking Run:

-

Command: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --center_x [X] --center_y [Y] --center_z [Z] --size_x 20 --size_y 20 --size_z 20 --exhaustiveness 8

-

-

Validation:

-

A binding affinity stronger (more negative) than -6.0 kcal/mol suggests a potential lead. Compare against native Niacin (Control).

-

References

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Tunç, T., et al. (2020). Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivatives by DFT Calculations and Molecular Docking. Celal Bayar University Journal of Science, 16(3), 333-342. Link

-

Offermanns, S. (2006). The nicotinic acid receptor GPR109A (HM74A or PUMA-G). Pharmacological Reviews, 58(4), 479-488. Link

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

Sources

The Strategic Utility of 2-(Dimethylamino)nicotinic Acid in Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the design of novel functional molecules. Among the vast array of substituted pyridines, 2-(Dimethylamino)nicotinic acid has emerged as a particularly valuable and versatile building block. Its unique electronic and steric properties, arising from the juxtaposition of an electron-donating dimethylamino group and an electron-withdrawing carboxylic acid on the pyridine ring, offer a powerful handle for chemists to orchestrate a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, characterization, and strategic applications of this compound, empowering researchers to leverage its full potential in their synthetic endeavors.

The strategic placement of the dimethylamino group at the 2-position of the nicotinic acid framework imparts several key advantages. It modulates the reactivity of the pyridine ring, influencing its susceptibility to electrophilic and nucleophilic attack. Furthermore, the tertiary amine functionality can act as a directing group in certain reactions and can be exploited for its basicity to fine-tune reaction conditions or introduce salt forms to modify the physicochemical properties of downstream products. The carboxylic acid at the 3-position serves as a versatile handle for a wide array of transformations, most notably amide bond formations and esterifications, which are fundamental reactions in the construction of biologically active molecules and advanced materials.

This technical guide will delve into the practical aspects of working with this compound, providing detailed synthetic protocols, spectroscopic characterization data, and an exploration of its reactivity in key synthetic transformations. By understanding the nuances of this powerful building block, researchers can unlock new avenues for the efficient and innovative synthesis of complex molecular architectures.

Synthesis of this compound: A Reliable Three-Step Approach

The most common and reliable method for the synthesis of this compound commences with the commercially available and relatively inexpensive 2-chloronicotinic acid. The synthetic strategy involves a three-step sequence: esterification of the carboxylic acid, nucleophilic aromatic substitution of the chloride with dimethylamine, and subsequent hydrolysis of the ester to unveil the target molecule. This approach is advantageous as it protects the carboxylic acid functionality during the nucleophilic substitution step, preventing unwanted side reactions.

Figure 1: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Esterification of 2-Chloronicotinic Acid to Ethyl 2-Chloronicotinate

This initial step protects the carboxylic acid as an ethyl ester, preventing its interference in the subsequent nucleophilic substitution reaction. The use of a strong acid catalyst, such as sulfuric acid, in an excess of ethanol drives the equilibrium towards the formation of the ester.

-

Materials: 2-Chloronicotinic acid, Absolute ethanol, Concentrated sulfuric acid, Sodium bicarbonate, Anhydrous magnesium sulfate, Toluene.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 2-chloronicotinic acid (1.0 eq).

-

Add absolute ethanol (10-20 vol) and cautiously add concentrated sulfuric acid (0.1-0.2 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford ethyl 2-chloronicotinate as a crude product, which can be used in the next step without further purification.

-

Step 2: Nucleophilic Aromatic Substitution to Ethyl 2-(Dimethylamino)nicotinate

The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the nucleophilic aromatic substitution of the chloride at the 2-position by dimethylamine.

-

Materials: Ethyl 2-chloronicotinate, Dimethylamine (solution in THF or ethanol, or as a gas), Anhydrous solvent (e.g., THF, Dioxane, or Ethanol).

-

Procedure:

-

Dissolve ethyl 2-chloronicotinate (1.0 eq) in an anhydrous solvent in a sealed reaction vessel.

-

Add an excess of dimethylamine solution (2.0-3.0 eq).

-

Heat the mixture to 80-100 °C and stir for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent like ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude ethyl 2-(dimethylamino)nicotinate. This can be purified by column chromatography if necessary.

-

Step 3: Hydrolysis of Ethyl 2-(Dimethylamino)nicotinate

The final step involves the saponification of the ethyl ester to liberate the desired carboxylic acid.

-

Materials: Ethyl 2-(dimethylamino)nicotinate, Sodium hydroxide, Ethanol, Water, Hydrochloric acid.

-

Procedure:

-

Dissolve ethyl 2-(dimethylamino)nicotinate (1.0 eq) in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature or gentle heat (50-60 °C) for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the ethanol under reduced pressure and dilute the aqueous residue with water.

-

Acidify the aqueous solution to a pH of approximately 4-5 with hydrochloric acid. The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

-

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The following table summarizes its key physical and spectroscopic properties.

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Appearance | White to off-white solid |

| Melting Point | ~175-180 °C (decomposes) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.05 (dd, J=4.8, 1.9 Hz, 1H), 7.85 (dd, J=7.6, 1.9 Hz, 1H), 6.80 (dd, J=7.6, 4.8 Hz, 1H), 3.00 (s, 6H) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 169.5, 159.0, 152.5, 139.0, 115.0, 110.0, 40.0 |

| IR (KBr, cm⁻¹) | 3400-2400 (br, O-H), 1680 (C=O), 1600, 1570, 1480 (aromatic C=C, C=N) |

Reactivity and Applications as a Synthetic Building Block

The dual functionality of this compound makes it a versatile precursor for a variety of chemical transformations, particularly in the construction of complex molecules with potential biological activity.

Amide Bond Formation

The carboxylic acid moiety readily participates in amide coupling reactions, a cornerstone of medicinal chemistry for the synthesis of peptides and other amide-containing pharmaceuticals. Standard coupling reagents can be employed to activate the carboxylic acid for reaction with a primary or secondary amine.

Figure 2: General scheme for amide coupling of this compound.

The electron-donating dimethylamino group can increase the nucleophilicity of the pyridine nitrogen, potentially leading to side reactions with highly reactive coupling agents. Therefore, careful selection of coupling reagents and conditions is crucial. Mild coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) are often effective.

Suzuki-Miyaura Cross-Coupling

While the primary application of this compound involves transformations of its carboxylic acid group, the pyridine ring itself can participate in cross-coupling reactions. To achieve this, the carboxylic acid is typically converted to a halide or triflate, or the pyridine ring is halogenated at a different position. The electron-donating nature of the dimethylamino group can influence the oxidative addition step in the catalytic cycle of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl partners.[1]

Figure 3: General scheme for Suzuki-Miyaura coupling of a this compound derivative.

Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors

The 2-aminopyridine scaffold is a well-established pharmacophore found in numerous kinase inhibitors.[2] The nitrogen atoms of the pyridine ring and the amino substituent can form crucial hydrogen bond interactions with the hinge region of the kinase active site. This compound serves as an excellent starting material for the synthesis of such inhibitors. The carboxylic acid can be used as an anchor point to append other pharmacophoric elements through an amide linkage, while the 2-(dimethylamino)pyridine core provides the key interactions with the biological target. The development of potent and selective kinase inhibitors is a major focus in the pharmaceutical industry for the treatment of cancer and other diseases.[3]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward three-step synthesis from readily available starting materials, coupled with the dual reactivity of its functional groups, makes it an attractive tool for the construction of complex molecular architectures. The ability to readily form amide bonds and participate in cross-coupling reactions opens up a vast chemical space for the development of novel pharmaceuticals, particularly in the area of kinase inhibitors, as well as functional materials. This guide has provided a comprehensive overview of the synthesis, characterization, and reactivity of this compound, offering a solid foundation for researchers to incorporate this powerful building block into their synthetic strategies.

References

-

Ethyl Nicotinate: A Versatile Compound in Organic Synthesis and Pharmaceutical Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- Preparation method of ethyl nicotinate. CN106957262A.

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

-

Suzuki Coupling. YouTube. Available at: [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. 2023;12(1):133-142. Available at: [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. 2006;47(34):6047-6050. Available at: [Link]

- A kind of preparation method of ethyl nicotinate. CN106957262A.

-

FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Expert Opinion on Drug Discovery. 2024;1-23. Available at: [Link]

-

Hydrolysis profi les of ethyl nicotinate (EN) to nicotinic acid (NA) at... ResearchGate. Available at: [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. Available at: [Link]

-

Aminative Suzuki–Miyaura coupling. Science. 2024;383(6686):1019-1024. Available at: [Link]

-

FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate. Available at: [Link]

-

The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution. Polymer Chemistry. 2017;8(3):539-551. Available at: [Link]

-

Aminative Suzuki-Miyaura coupling. PubMed. Available at: [Link]

- Preparation of nicotinic acid amide. US2280040A.

-

Proton NMR Spectrum for Nicotinic Acid. Chemistry Stack Exchange. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. 2020;63(15):8410-8429. Available at: [Link]

- Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps. WO2019121644A1.

-

Aminative Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

- METHOD FOR PREPARING CHIRAL SYNTHETIC NICOTINE. EP4144727A1.

- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. CN102190673A.

-

Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules. 2020;25(20):4829. Available at: [Link]

- 2-methyl nicotinate and preparation method and application thereof. CN112824387A.

-

Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Applicable Chemistry. 2014;3(4):1588-1601. Available at: [Link]

-

Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Pharmaceuticals. 2023;16(5):739. Available at: [Link]

-

Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B. 2010;878(13-14):1075-1082. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Purification of 2-(Dimethylamino)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity for 2-(Dimethylamino)nicotinic Acid

This compound, a substituted pyridine carboxylic acid, is a molecule of significant interest in pharmaceutical research and development due to its structural resemblance to nicotinic acid (Vitamin B3) and the introduction of a tertiary amine functionality. This modification imparts unique physicochemical properties, influencing its biological activity, formulation characteristics, and potential therapeutic applications. The purity of this compound is paramount, as even minute impurities can lead to altered pharmacological profiles, toxicity, and compromised study reproducibility.

This comprehensive guide provides a detailed exploration of the purification techniques for this compound. We will delve into the scientific principles underpinning each method, present detailed, step-by-step protocols, and offer insights into troubleshooting and optimization. This document is designed to empower researchers to obtain highly pure this compound, ensuring the integrity and success of their scientific endeavors.

Understanding the Molecular Profile: Physicochemical Properties and Impurity Profile

A successful purification strategy is built upon a thorough understanding of the target molecule's properties and the nature of the impurities to be removed.

Physicochemical Properties of this compound and Related Compounds

The introduction of the dimethylamino group at the 2-position of the nicotinic acid scaffold significantly alters its electronic and steric properties. This has a profound impact on its solubility, acidity, and basicity compared to the parent compound, nicotinic acid.

| Property | Nicotinic Acid | This compound (Predicted) | Rationale for Prediction |

| Melting Point | 237 °C | Lower than nicotinic acid | The bulky dimethylamino group may disrupt the crystal lattice packing, leading to a lower melting point. |

| pKa (Carboxylic Acid) | ~4.75 | Higher than nicotinic acid | The electron-donating dimethylamino group increases the electron density on the pyridine ring, making the carboxylate conjugate base more stable and the acid less acidic. |

| pKa (Conjugate acid of Dimethylamino group) | N/A | ~5-6 | The dimethylamino group is basic and will be protonated under acidic conditions. The exact pKa will be influenced by the electron-withdrawing effect of the carboxylic acid and the pyridine ring. |

| Solubility | Soluble in water and DMSO, slightly soluble in ethanol.[1][2] | pH-dependent. Soluble in organic solvents like dichloromethane and ethyl acetate, and in aqueous acid. Sparingly soluble in non-polar solvents and neutral water. | The presence of both a basic (dimethylamino) and an acidic (carboxylic acid) group makes the molecule zwitterionic at its isoelectric point, likely leading to lower solubility in neutral water. It will be soluble in aqueous acid (protonated amine) and aqueous base (deprotonated carboxylic acid). The increased organic character enhances solubility in organic solvents. |

Common Impurities in the Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic substitution of 2-chloronicotinic acid with dimethylamine.[3] Based on this, the primary impurities are likely to be:

-

Starting Materials: Unreacted 2-chloronicotinic acid and residual dimethylamine.

-

By-products: Potential products of side reactions, such as the hydrolysis of 2-chloronicotinic acid to 2-hydroxynicotinic acid.

-

Reagents and Solvents: Residual solvents and reagents used in the synthesis and workup.

Purification Strategies: A Multi-pronged Approach

Given the amphoteric nature of this compound, a combination of techniques is often the most effective approach to achieving high purity.

Caption: General purification workflow for this compound.

Acid-Base Extraction: Exploiting Amphoteric Properties

This technique is a powerful first step to separate the acidic target compound from neutral and basic impurities.

Principle: this compound possesses both a basic dimethylamino group and an acidic carboxylic acid group. This allows for its selective extraction into aqueous layers of different pH, leaving behind non-ionizable impurities in the organic phase.

-

Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

-

Acidic Wash (Removal of Basic Impurities):

-

Transfer the organic solution to a separatory funnel.

-

Wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic dimethylamino group of the product will be protonated, and it will move into the aqueous layer. Any remaining basic impurities will also be extracted.

-

Separate the aqueous layer containing the protonated product.

-

-

Basification and Re-extraction:

-

Cool the acidic aqueous layer in an ice bath.

-

Slowly add a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) until the pH is neutral to slightly basic. The this compound will precipitate or can be extracted back into an organic solvent.

-

Extract the product with fresh ethyl acetate or DCM.

-

-

Drying and Concentration:

-

Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the partially purified product.

-

Rationale behind choices:

-

Solvent Selection: Ethyl acetate and DCM are good choices as they are water-immiscible and have good solvating power for the neutral form of the product.

-

pH Adjustment: Careful control of pH is crucial. Using a weak base like sodium bicarbonate for neutralization is often preferred to avoid hydrolysis of any sensitive functional groups, although for this molecule, NaOH is also acceptable.

Recrystallization: The Workhorse of Purification

Recrystallization is an effective method for removing small amounts of impurities and for obtaining a crystalline, high-purity solid.

Principle: This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The ideal solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities are either highly soluble or insoluble at all temperatures.

-

Solvent Screening:

-

Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or solvent mixtures like ethanol/water) at room temperature and at their boiling points.

-

-

Dissolution:

-

In a flask, add the chosen hot solvent to the crude this compound until it just dissolves.

-

-

Decolorization (Optional):

-

If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

-

Hot filter the solution to remove the activated carbon.

-

-

Crystallization:

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

For maximum yield, further cool the flask in an ice bath.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals in a vacuum oven.

-

Rationale behind choices:

-

Solvent Choice: For a molecule with both polar and non-polar characteristics like this compound, protic solvents like ethanol or solvent mixtures are often good starting points. The choice of solvent is critical and needs to be determined experimentally.

-

Slow Cooling: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to arrange themselves in a well-defined crystal lattice, excluding impurities.

Caption: Step-by-step workflow of the recrystallization process.

Column Chromatography: For High-Purity Applications

When very high purity is required, or when impurities have similar solubility profiles to the product, column chromatography is the method of choice.

Principle: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or solvent mixture). The polarity of the compound and the mobile phase determines the rate at which it moves through the column.

-

Stationary Phase Preparation:

-

Prepare a slurry of silica gel in the chosen mobile phase.

-

Pack a chromatography column with the slurry.

-

-

Sample Loading:

-

Dissolve the partially purified this compound in a minimum amount of the mobile phase or a slightly more polar solvent.

-

Carefully load the sample onto the top of the silica gel bed.

-

-

Elution:

-

Elute the column with the mobile phase, collecting fractions.

-

A gradient of increasing polarity (e.g., starting with ethyl acetate and gradually adding methanol) is often effective for eluting the target compound.

-

-

Fraction Analysis:

-

Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

-

Isolation:

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

-

Rationale behind choices:

-

Stationary Phase: Silica gel is a polar stationary phase, suitable for separating compounds of moderate polarity.

-

Mobile Phase: A mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol or ethanol) is typically used. The optimal ratio needs to be determined by TLC analysis to achieve good separation (Rf value of the product around 0.3-0.4). The basicity of the dimethylamino group can cause tailing on silica gel. Adding a small amount of a basic modifier like triethylamine to the mobile phase can often improve the peak shape.

Purity Analysis: Ensuring Success

The purity of the final product should be confirmed using appropriate analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and can detect trace impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

The purification of this compound requires a systematic approach that leverages its unique amphoteric properties. A combination of acid-base extraction for initial cleanup, followed by recrystallization for bulk purification, and potentially column chromatography for achieving the highest purity, will yield a product suitable for the most demanding research and development applications. The protocols and rationale provided in this guide serve as a robust starting point for developing a tailored and effective purification strategy.

References

-

Sciencemadness Wiki. Niacin. (2021-03-15). Available from: [Link]

-

ChemBK. Niacinamide. Available from: [Link]

-

Solubility of Things. Niacin. Available from: [Link]

-

Thermo Fisher Scientific. 2-(Methylthio)nicotinic acid, 98+%. Available from: [Link]

-

PubChem. Nicotinic Acid. Available from: [Link]

-

Gonçalves, J., & Piedade, M. E. M. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 57(11), 3147-3152. Available from: [Link]

-

Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Fluid Phase Equilibria, 354, 132-136. Available from: [Link]

-

SID. Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Available from: [Link]

-

Wikipedia. Tramadol. Available from: [Link]

-

Hase, S., et al. (1990). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Journal of Biochemistry, 108(5), 740-744. Available from: [Link]

-

Wikipedia. Nicotinic acid. Available from: [Link]

- Google Patents. US4144238A - Process for the production of pure white 2-chloronicotinic acid.

-

Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. (2017). Available from: [Link]

- Google Patents. CN101117332B - The preparation method of 2-chloronicotinic acid.

-

PubChem. Nicotinamide. Available from: [Link]

-

China/Asia On Demand (CAOD). Green Process for the Synthesis of 2-Chloronicotinic Acid. Available from: [Link]

Sources

Application Notes and Protocols for 2-(Dimethylamino)nicotinic Acid in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Functionalized Ligand